3,5-Dimethoxybenzaldehyde

Catalog No.
S749997
CAS No.
7311-34-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzaldehyde

CAS Number

7311-34-4

Product Name

3,5-Dimethoxybenzaldehyde

IUPAC Name

3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N

Synonyms

NSC 62667

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC

The exact mass of the compound 3,5-Dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) is a highly versatile, meta-substituted aromatic aldehyde utilized extensively as a building block in the synthesis of high-value pharmaceuticals, agrochemicals, and specialized polymers [1]. Unlike its ortho- or para-substituted isomers, the 3,5-dimethoxy substitution pattern imparts unique electronic properties to the aromatic ring, directing subsequent electrophilic substitutions and influencing the electrophilicity of the aldehyde carbon [2]. As a solid at room temperature with distinct solubility profiles, it is a critical precursor for the commercial production of stilbenes (such as pterostilbene), bioactive chalcones, and spiro-fused heterocyclic scaffolds. Procurement decisions typically hinge on its specific reactivity in condensation reactions, its biocatalytic compatibility, and its ability to bypass complex protection-deprotection sequences required by alternative phenolic precursors.

Research Fit

Symmetrical 3,5-substitution for isomeric polyetherketone synthesis
Defined substrate for aryl-alcohol dehydrogenase biocatalysis studies
Genotype-dependent antifungal probe for MAPK pathway research

Substituting 3,5-dimethoxybenzaldehyde with close analogs like 3,4-dimethoxybenzaldehyde (veratraldehyde) or mono-methoxy baselines fundamentally alters downstream product architecture and reaction kinetics [2]. The meta-positioning of the methoxy groups prevents direct resonance stabilization of the aldehyde moiety by the oxygen lone pairs, rendering the carbonyl carbon more electrophilic than in ortho- or para-methoxy isomers. This electronic difference strictly dictates the regioselectivity of subsequent ring substitutions and the stereochemical outcomes of Knoevenagel and Aldol condensations. Furthermore, attempting to use hydroxylated analogs (e.g., p-hydroxybenzaldehyde or syringaldehyde) as cost-saving substitutes introduces the need for extensive hydroxyl protection and deprotection steps, which severely degrades overall atom economy, increases solvent waste, and drastically lowers final product yields in multi-step industrial syntheses [1].

Substitution Risk

Polymorphism & twinning
3,5-isomer forms twinned metastable polymorph; solid-state behavior may shift compared to other isomers.
Enzyme kinetics profile
Substrate affinity differs across isomers; substitution may alter biocatalytic reaction rates and reproducibility.
Biological phenotype specificity
Genotype-dependent growth inhibition in MAPK mutants may not transfer to other dimethoxybenzaldehyde analogs.

Superior Yield in Pterostilbene Manufacturing via Direct Synthesis

In the synthesis of the neuroprotective stilbene pterostilbene, the choice of starting aldehyde dictates the entire synthetic route's efficiency. Utilizing 3,5-dimethoxybenzaldehyde as the direct starting material in a Wittig reaction pathway achieves a total isolated yield of 81% [1]. In contrast, alternative routes utilizing p-hydroxybenzaldehyde require initial hydroxyl protection (e.g., with an isobutyl group), subsequent coupling, and deprotection, which drastically reduces the overall yield to approximately 32%[1].

Evidence DimensionTotal synthesis yield of pterostilbene
Target Compound Data81% total yield (direct Wittig route)
Comparator Or Baselinep-Hydroxybenzaldehyde (32% total yield via protection/deprotection route)
Quantified Difference2.5-fold higher overall yield
ConditionsWittig reaction pathway for trans-stilbene construction

Eliminating protection-deprotection steps directly reduces reagent costs and dramatically improves the commercial viability of large-scale pterostilbene manufacturing.

Thermal polymorphism vs 3,4-isomer
Head-to-head
Forms twinned metastable polymorph; 3,4-isomer forms untwinned polymorph
Solid-state behavior differs, affecting crystallization and derivative analysis
Twinning refinement required; review for solid-form screening

Enhanced Biocatalytic Processability with Aryl-Alcohol Dehydrogenases

For green chemistry applications requiring the enzymatic reduction of aldehydes to their corresponding aryl alcohols, 3,5-dimethoxybenzaldehyde demonstrates superior processability. When reduced by the aryl-alcohol dehydrogenase (Pc Aad1p) from the white-rot fungus Phanerochaete chrysosporium, 3,5-dimethoxybenzaldehyde exhibited a 110% relative reduction activity compared to the standard baseline, 3,4-dimethoxybenzaldehyde (veratraldehyde, set at 100%) [1]. Conversely, shifting the methoxy group to the ortho position (carbon 2) reduced enzymatic activity by 50%[1].

Evidence DimensionRelative enzymatic reduction activity
Target Compound Data110% relative activity
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (100% relative activity)
Quantified Difference10% increase in biocatalytic turnover rate
ConditionsReduction by recombinant Pc Aad1p at pH 6.1 with NADPH (0.2 mM) at 30°C

Higher enzymatic turnover rates enable shorter fermentation or reaction times in biocatalytic processes, improving throughput in green chemical manufacturing.

Enzyme kinetics (Kₘ) vs 3,4-isomer
Head-to-head
Kₘ = 0.022 mM (3,5-isomer) vs 0.012 mM (3,4-isomer)
Substrate affinity differs ~1.8-fold; isomer choice impacts reaction rates
pH 6.1, 30°C, aryl-alcohol dehydrogenase assay

Near-Quantitative Stereoselectivity in Knoevenagel Condensations

The synthesis of complex spiro-fused dihydrouracils relies heavily on the initial Knoevenagel condensation of an aromatic aldehyde with methyl 2-cyanoacetate. 3,5-Dimethoxybenzaldehyde demonstrates exceptional reactivity in this context, yielding the pure E-alkene adduct in 99% isolated yield over 40 minutes[1]. This performance is highly specific to optimally activated aromatic systems; under identical conditions, aliphatic and alpha,beta-unsaturated aldehydes completely failed to yield the desired condensation products [1].

Evidence DimensionCondensation yield and stereopurity
Target Compound Data99% yield, exclusively E-alkene
Comparator Or BaselineAliphatic/alpha,beta-unsaturated aldehydes (0% yield / failed reaction)
Quantified DifferenceNear-quantitative conversion vs. complete reaction failure
ConditionsReaction with methyl 2-cyanoacetate, catalytic piperidine/AcOH, room temperature

Near-quantitative, stereopure intermediate formation eliminates the need for costly chromatographic separations in the synthesis of advanced pharmaceutical scaffolds.

Antifungal sensitivity in MAPK mutants
Class-level
100% growth inhibition of A. fumigatus sakAΔ/mpkCΔ at 0.8 mM
Reported genotype-dependent inhibition context
In vitro assay; other benzaldehydes may not replicate phenotype

Distinct Crystallization and Polymorphic Behavior

The physical handling and purification of 3,5-dimethoxybenzaldehyde require specific process controls due to its unique crystallization profile. Unlike the 2,3-isomer, which forms stable crystals with a 1.2 Å methoxy group deviation from the aromatic plane, 3,5-dimethoxybenzaldehyde exhibits a pronounced tendency to 'oil out' of solution during standard crystallization [1]. Furthermore, upon rapid cooling, it forms a metastable two-component twin polymorph, a behavior shared with the 3,4-isomer but distinct from other dimethoxy baselines[1].

Evidence DimensionCrystallization stability and polymorphism
Target Compound DataOils out of solution; forms metastable twin polymorph upon rapid cooling
Comparator Or Baseline2,3-Dimethoxybenzaldehyde (forms stable, single-component planar crystals)
Quantified DifferenceMetastable twin formation vs. stable single-crystal formation
ConditionsSolution crystallization and rapid cooling protocols

Awareness of its tendency to oil out and form metastable polymorphs is critical for designing robust, reproducible industrial purification and scale-up workflows.

Melting point vs positional isomers
Data to verify
45–48°C (3,5-); 40–43°C (3,4-); 46–52°C (2,5-); 8–10°C (3,5-dimethyl)
Crystalline solid at RT supports handling; not liquid like methyl analog
Literature range; lot-specific verification recommended
Regiochemistry for polymer synthesis
Class-level
Symmetrical 3,5-substitution required for isomeric hyperbranched polyetherketones
Structural prerequisite for targeted polymer architecture
Other isomers yield different topologies

Commercial Synthesis of Pterostilbene and Resveratrol Analogs

Due to its exact structural match for the A-ring of pterostilbene, 3,5-dimethoxybenzaldehyde is the optimal precursor for Wittig and Wittig-Horner reactions targeting this high-value nutraceutical [1]. Its use bypasses the severe yield penalties and atom-economy losses associated with protecting and deprotecting phenolic alternatives like p-hydroxybenzaldehyde, enabling scalable, high-yield manufacturing.

Biocatalytic Production of Specialized Aryl Alcohols

In green chemistry workflows utilizing fungal aryl-alcohol dehydrogenases, 3,5-dimethoxybenzaldehyde serves as a highly efficient substrate [2]. Its elevated reduction rate compared to veratraldehyde makes it an ideal starting material for the scaled, sustainable production of 3,5-dimethoxybenzyl alcohol, a key intermediate for fine fragrances and specialized resins.

Construction of Spiro-Fused Pharmaceutical Libraries

The compound's ability to undergo near-quantitative, strictly E-selective Knoevenagel condensations makes it a preferred building block for synthesizing 2-arylethyl amine scaffolds [3]. It is specifically selected for generating libraries of spiro-fused dihydrouracils and pyrrolidines, where high stereopurity of the initial adduct is mandatory to prevent downstream diastereomeric mixtures.

Application Fit

Application
Selection Property
Validation Focus
Symmetrical hyperbranched polyetherketone synthesis
3,5-Regiochemistry requirement
Polymer architecture reproducibility
Aryl-alcohol dehydrogenase biocatalysis studies
Isomer-specific substrate kinetics
Enzymatic reaction rate and substrate recognition
Fungal MAPK pathway chemical genetics
Genotype-dependent sensitivity profile
Growth inhibition endpoint in mutant strains
Polymorphism and twinning crystallography
Metastable polymorph formation
Twinning refinement and solid-state stability

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

Melting Point

46.3 °C

UNII

P82W3UJ5DT

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7311-34-4

Wikipedia

3,5-dimethoxybenzaldehyde

Explore Compound Types